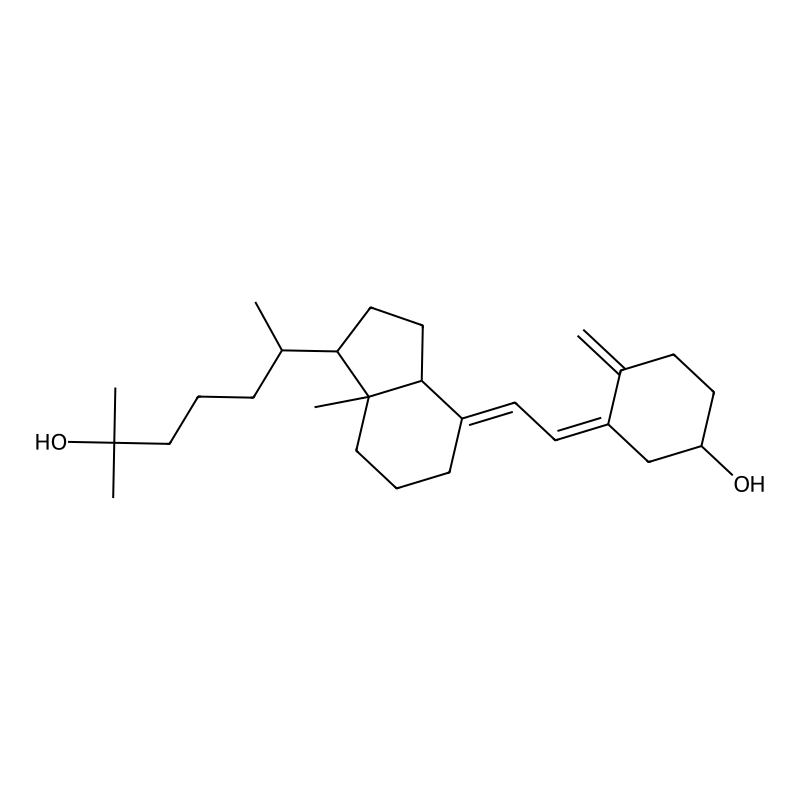3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Biomarker
3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a metabolite of vitamin D3 formed in the liver. It has been studied as a potential biomarker to assess vitamin D status alongside the more commonly measured 25-hydroxyvitamin D3 (25(OH)D3) [].
While 25(OH)D3 is the major circulating form of vitamin D and the standard marker for assessing vitamin D status, some studies suggest that 3-epi-25(OH)D3 may interfere with the measurement of 25(OH)D3 in certain assays, potentially leading to inaccurate results [].
Physiological Role
The physiological role of 3-epi-25(OH)D3 is still under investigation. While 25(OH)D3 is converted to the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), by the kidneys, the conversion pathway for 3-epi-25(OH)D3 remains unknown [].
Some studies suggest that 3-epi-25(OH)D3 might have its own biological effects. For example, one study found that dietary administration of 3-epi-25(OH)D3 decreased levels of parathyroid hormone (PTH) in male rats, suggesting a potential role in calcium regulation []. However, more research is needed to confirm these findings and understand the broader physiological significance of 3-epi-25(OH)D3.
3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a lesser-known metabolite of vitamin D3 (cholecalciferol). It differs from the standard 25-hydroxyvitamin D3 (25(OH)D3) by a slight variation in its molecular structure at the third carbon position []. 25(OH)D3 is the major circulating form of vitamin D and is considered the best indicator of vitamin D status in the body.
3-epi-25(OH)D3 has gained interest in scientific research due to its presence in human serum and its potential influence on the measurement of total 25(OH)D3 levels [].
Molecular Structure Analysis
Both 3-epi-25(OH)D3 and 25(OH)D3 share the same core structure of a secosteroid with a four-ringed system (A, B, C, and D). The key difference lies in the configuration around the third carbon atom (C-3). In 25(OH)D3, a hydroxyl group (OH) is attached to the right side of the C-3 position, while in 3-epi-25(OH)D3, the OH group is on the left side []. This seemingly minor change creates an epimer, a molecule with the same chemical formula but a different spatial arrangement of atoms.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H301+H311 (90.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC06 - Calcifediol
Pictograms


Acute Toxic;Health Hazard
Other CAS
Wikipedia
3-epi-25-Hydroxyvitamin D3








